REACTION_SMILES
|
[Br:11][N:12]1[C:13](=[O:14])[CH2:15][CH2:16][C:17]1=[O:18].[CH3:1][c:2]1[n:3][c:4]([NH:7][C:8]([CH3:9])=[O:10])[s:5][cH:6]1.[CH3:20][C:21](=[O:22])[OH:23].[OH2:19]>>[CH3:1][c:2]1[n:3][c:4]([NH:7][C:8]([CH3:9])=[O:10])[s:5][c:6]1[Br:11]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C1CCC(=O)N1Br
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)Nc1nc(C)cs1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
CC(=O)Nc1nc(C)c(Br)s1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |